4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Overview
Description
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of furan, thiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of a thioamide with a halogenated furan derivative. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding glyoxals or carboxylic acids.
Reduction: The nitro derivatives of the compound can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Selenium dioxide (H2SeO3) is commonly used for the oxidation of the furan ring.
Reduction: Catalytic hydrogenation or metal hydrides are used for the reduction of nitro groups.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include glyoxals, carboxylic acids, amines, and various substituted derivatives .
Scientific Research Applications
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-furylglyoxal: Shares the furan ring but differs in the functional groups attached.
5-methyl-4-nitro-2-furylglyoxal: Contains a nitro group, making it more reactive in reduction reactions.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Features a similar thiazole ring but with different substituents.
Uniqueness
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-3-6-13(15-7-9)17-14-16-11(8-19-14)12-5-4-10(2)18-12/h3-8H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVGOGPPAZXXEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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